4-Cyano-2-fluorocinnamic Acid (CAS 669002-88-4): A Technical Guide to Properties, Synthesis, and Medicinal Applications
4-Cyano-2-fluorocinnamic Acid (CAS 669002-88-4): A Technical Guide to Properties, Synthesis, and Medicinal Applications
Executive Summary
In the landscape of modern medicinal chemistry,
Physicochemical Data
To facilitate experimental design, the fundamental quantitative properties of 4-Cyano-2-fluorocinnamic acid are summarized in the table below[1][3].
| Property | Value / Description |
| Chemical Name | (E)-3-(4-Cyano-2-fluorophenyl)acrylic acid |
| CAS Number | 669002-88-4 |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol |
| Appearance | White to off-white solid/powder |
| Typical Purity | |
| Solubility Profile | Soluble in DMSO, DMF, and basic aqueous solutions; poorly soluble in neutral/acidic water. |
Core Synthetic Methodology: The Knoevenagel Condensation
Causality & Reaction Design
The most atom-economical and stereoselective route to synthesize 4-cyano-2-fluorocinnamic acid is the Knoevenagel Condensation of 4-cyano-2-fluorobenzaldehyde with malonic acid.
-
Why Knoevenagel over Wittig? The Knoevenagel approach utilizes malonic acid, which undergoes spontaneous decarboxylation under heating. This thermodynamic sink drives the reaction to completion and exclusively yields the (E)-isomer (trans) due to the steric repulsion between the bulky aryl ring and the carboxylic acid group in the transition state.
-
Substituent Effects: The strongly electron-withdrawing cyano (-CN) and fluoro (-F) groups activate the aldehyde carbonyl, making it highly electrophilic. This accelerates the nucleophilic attack by the malonate enolate, resulting in shorter reaction times compared to unsubstituted benzaldehydes.
-
Catalytic System: Pyridine acts as both the solvent and a weak base, while a catalytic amount of piperidine forms a highly reactive iminium ion intermediate with the aldehyde, lowering the activation energy barrier.
Step-by-Step Protocol
This protocol is designed as a self-validating system to ensure high yield and purity without the need for complex chromatography.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyano-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine (approx. 4 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the stirring solution.
-
Thermal Activation & Validation: Heat the mixture to 90–100 °C. Self-Validation: Monitor the reaction via the evolution of CO₂ gas (visible bubbling). The cessation of gas evolution (typically after 3-4 hours) serves as a macroscopic indicator that the decarboxylation step is complete.
-
TLC Monitoring: Confirm the complete consumption of the starting aldehyde via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate, visualized under UV 254 nm).
-
Acidic Workup & Precipitation: Cool the mixture to room temperature and pour it slowly into a vigorously stirred mixture of crushed ice and concentrated HCl (adjusting to pH 1-2). Self-Validation: The acidic environment protonates the pyridine (rendering it water-soluble) and the cinnamic acid product. The product will immediately crash out of the aqueous layer as a dense white precipitate.
-
Purification: Filter the precipitate under a vacuum, wash thoroughly with cold deionized water to remove residual pyridine salts, and recrystallize from an ethanol/water mixture to yield pure (E)-4-cyano-2-fluorocinnamic acid.
Workflow of the Knoevenagel Condensation yielding 4-Cyano-2-fluorocinnamic acid.
Downstream Applications in Drug Discovery: EP2 Receptor Antagonists
4-Cyano-2-fluorocinnamic acid is prominently utilized in the synthesis of Prostaglandin E2 (EP2) receptor antagonists [2][4]. The EP2 receptor is a G
By converting 4-cyano-2-fluorocinnamic acid into its corresponding cinnamic amides (e.g., coupling with indole-derived amines), researchers have developed highly selective EP2 antagonists (such as the TG7-155-2 analog series)[2][6].
-
The Role of the Fluoro Group: The ortho-fluorine atom locks the conformation of the acrylamide linker via dipole-dipole interactions with the carbonyl oxygen, reducing the entropic penalty upon receptor binding and increasing potency[2].
-
The Role of the Cyano Group: The para-cyano group acts as a metabolic shield, preventing rapid para-hydroxylation by hepatic cytochrome P450 enzymes. Furthermore, its strong hydrogen-bond accepting capability enhances binding affinity within the EP2 receptor pocket, driving >500-fold selectivity over the closely related DP1 receptor[2][7].
Mechanism of action for EP2 receptor antagonists derived from cinnamic amides.
Experimental Protocol: Amide Coupling Workflow
To generate biologically active EP2 antagonist leads, the carboxylic acid must be converted to an amide. The following protocol utilizes HATU, which is specifically chosen over standard EDC/HOBt coupling due to the electron-deficient nature of the fluorinated cinnamic acid, ensuring rapid and complete activation.
-
Activation: Dissolve 4-cyano-2-fluorocinnamic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes. Self-Validation: The solution will typically turn a faint yellow color, indicating the formation of the active HOAt ester.
-
Coupling: Add the desired primary or secondary amine (1.1 eq) to the stirring mixture. Allow the reaction to proceed at room temperature for 2-4 hours.
-
LC-MS Monitoring: Self-Validation: Monitor the reaction via LC-MS. Look for the disappearance of the activated ester mass and the emergence of the target amide mass.
-
Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt byproducts), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).
Analytical Characterization Standards
To verify the structural integrity of synthesized 4-cyano-2-fluorocinnamic acid, the following analytical benchmarks should be met:
-
¹H NMR (400 MHz, DMSO-d₆): The defining feature is the highly deshielded alkene doublet (J
16.0 Hz, confirming the (E)-trans geometry) appearing around 7.6–7.8 ppm, coupled with a complementary alkene doublet around 6.6–6.8 ppm. The aromatic protons will appear between 7.8 and 8.2 ppm, exhibiting characteristic H-F splitting (e.g., a doublet of doublets for the proton adjacent to the fluorine). -
¹³C NMR (100 MHz, DMSO-d₆): The cyano carbon typically resonates at
118 ppm, and the carboxylic acid carbonyl at 167 ppm. The C-F carbon will show a massive one-bond carbon-fluorine coupling constant (¹JCF 250–260 Hz) around 160 ppm. -
Mass Spectrometry (LC-MS): Using negative electrospray ionization (ESI-), the compound yields a distinct[M-H]⁻ peak at m/z 190.1.
References
-
Ganesh, T., Jiang, J., & Dingledine, R. (2014). Development of second generation EP2 antagonists with high selectivity. European Journal of Medicinal Chemistry, 82, 521–535.[Link]
- Jiang, J., Ganesh, T., Du, Y., Thepchatri, P., Quan, Y., & Dingledine, R. J. (2018). Prostaglandin receptor EP2 antagonists, derivatives, compositions, and uses related thereto. U.S.
Sources
- 1. 669002-88-4|4-Cyano-2-fluorocinnamic acid|BLD Pharm [bldpharm.com]
- 2. Development of second generation EP2 antagonists with high selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS:669002-88-4, 4-Cyano-2-fluorocinnamic acid-毕得医药 [bidepharm.com]
- 4. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10052332B2 - Prostaglandin receptor EP2 antagonists, derivatives, compositions, and uses related thereto - Google Patents [patents.google.com]
- 7. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
